molecular formula C8H15N3O B13010239 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol

Cat. No.: B13010239
M. Wt: 169.22 g/mol
InChI Key: IMKDLFQVXDQAKA-UHFFFAOYSA-N
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Description

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 4-amino-1H-pyrazole with 2-methyl-2-butanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The amino group in the pyrazole ring can form hydrogen bonds with target proteins, leading to inhibition or activation of their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various molecular targets. Its longer carbon chain compared to similar compounds provides additional flexibility in its applications and potential for further derivatization .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)-2-methylbutan-2-ol

InChI

InChI=1S/C8H15N3O/c1-8(2,12)3-4-11-6-7(9)5-10-11/h5-6,12H,3-4,9H2,1-2H3

InChI Key

IMKDLFQVXDQAKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C(C=N1)N)O

Origin of Product

United States

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